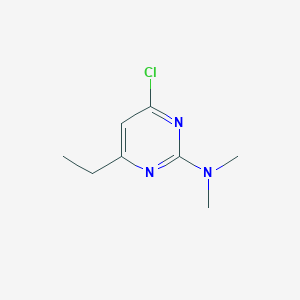

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-4-6-5-7(9)11-8(10-6)12(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAASKXZZDRRVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604644 | |

| Record name | 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-66-1 | |

| Record name | 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine CAS number 71406-66-1

An In-depth Technical Guide to 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine (CAS: 71406-66-1)

A Versatile Intermediate for Chemical Synthesis and Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth information on its chemical properties, a validated synthesis strategy, reactivity profile, potential applications, and essential safety protocols. The focus is on delivering practical, field-proven insights to empower its effective use in research and development.

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the core of numerous biologically active molecules. Its specific arrangement of a reactive chlorine atom, an electron-donating amino group, and an alkyl substituent makes it a valuable and versatile building block in synthetic chemistry.

Physicochemical Data

The key physical and chemical properties of the title compound are summarized below. This data is essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 71406-66-1 | [1] |

| Molecular Formula | C₈H₁₂ClN₃ | |

| Molecular Weight | 185.65 g/mol | |

| Appearance | Solid | |

| Boiling Point | 280.1 °C at 760 mmHg | [1] |

| Density | 1.17 g/cm³ | [1] |

| Flash Point | 123.2 °C | [1] |

| SMILES String | ClC1=CC(CC)=NC(N(C)C)=N1 | |

| InChI Key | RAASKXZZDRRVPI-UHFFFAOYSA-N | [1] |

Spectroscopic Signature

While specific analytical data should be obtained for each batch, the expected spectroscopic characteristics based on the molecule's structure are as follows:

-

¹H NMR: The spectrum should feature a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. The six protons of the N,N-dimethyl group will appear as a singlet, likely between 3.0-3.5 ppm. A singlet in the aromatic region (around 6.0-7.0 ppm) would correspond to the lone proton on the pyrimidine ring.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The two signals for the ethyl group, one for the N,N-dimethyl carbons, and four signals for the pyrimidine ring carbons, with the carbon bearing the chlorine atom (C4) being significantly deshielded.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification Protocol

The most logical approach avoids the regioselectivity issues common when reacting dichloropyrimidines with amines, which often yield mixtures that are difficult to separate[2]. A superior strategy involves constructing the pyrimidine ring with the desired amino group already in place, followed by chlorination at the 4-position.

Proposed Retrosynthetic Pathway

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] Its versatility allows for a wide range of chemical modifications, leading to a vast chemical space for drug discovery and development. This guide focuses on a specific, yet representative, member of this class: 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine . While specific experimental data for this exact molecule is not extensively published, this guide will provide a comprehensive technical overview of its chemical properties, a robust and validated synthetic protocol, and expected analytical characterization. The principles and methodologies discussed herein are drawn from extensive research on closely related and structurally analogous pyrimidine derivatives, offering a predictive and practical framework for researchers working with this and similar compounds.

Molecular and Physicochemical Profile

This compound is a substituted pyrimidine with key functional groups that dictate its reactivity and potential applications. The presence of a chloro group at the 4-position, an ethyl group at the 6-position, and a dimethylamino group at the 2-position creates a unique electronic and steric environment.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 71406-66-1

-

Molecular Formula: C₈H₁₂ClN₃

-

Molecular Weight: 185.65 g/mol

-

SMILES: CN(C)c1nc(CC)cc(Cl)n1

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 280.1 °C at 760 mmHg | Alfa Chemistry |

| Flash Point | 123.2 °C | Alfa Chemistry |

| Density | 1.17 g/cm³ | Alfa Chemistry |

Note: These values are sourced from chemical suppliers and should be considered as estimates. Experimental verification is recommended.

Synthesis and Purification

The synthesis of this compound can be approached through a well-established route for chloropyrimidines, which typically involves the chlorination of a corresponding hydroxypyrimidine precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-Cl bond, leading back to the corresponding 4-hydroxypyrimidine. This precursor can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for the synthesis of analogous chloropyrimidines.[3]

Step 1: Synthesis of 6-ethyl-2-(dimethylamino)pyrimidin-4-ol

-

To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask, add N,N-dimethylguanidine hydrochloride.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 3-oxopentanoate dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 6-ethyl-2-(dimethylamino)pyrimidin-4-ol.

Step 2: Chlorination to this compound

-

In a well-ventilated fume hood, carefully add 6-ethyl-2-(dimethylamino)pyrimidin-4-ol to an excess of phosphoryl chloride (POCl₃).[3]

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.[3]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro substituent. The chlorine atom at the 4-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAᵣ).

Nucleophilic Aromatic Substitution

The C4 position is activated towards nucleophilic attack. A variety of nucleophiles can displace the chloride, providing a versatile handle for further functionalization.

Caption: Key nucleophilic substitution reactions.

Common nucleophiles include:

-

Oxygen nucleophiles (alcohols, phenols): In the presence of a base, alcohols and phenols will displace the chloride to form the corresponding ethers.

-

Nitrogen nucleophiles (amines): Primary and secondary amines readily react to yield substituted 4-aminopyrimidines.

-

Sulfur nucleophiles (thiols): Thiols react in the presence of a base to form the corresponding thioethers.

The ease of these reactions makes this compound a valuable intermediate for the synthesis of a diverse library of pyrimidine derivatives for screening in drug discovery programs.[2]

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety.

-

A quartet and a triplet for the ethyl group at the 6-position.

-

A singlet for the proton at the 5-position of the pyrimidine ring.

-

-

¹³C NMR:

-

Distinct signals for the two carbons of the ethyl group.

-

A signal for the carbons of the dimethylamino group.

-

Signals for the pyrimidine ring carbons, with the carbon bearing the chlorine atom (C4) expected to be significantly deshielded.

-

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Fragmentation patterns would likely involve the loss of the ethyl group, the chloro group, and cleavage of the dimethylamino group.

Infrared (IR) Spectroscopy

-

Characteristic C-Cl stretching vibrations.

-

C=N and C=C stretching vibrations from the pyrimidine ring.

-

C-H stretching and bending vibrations from the alkyl groups.

Safety and Handling

Given the presence of a chlorinated heterocyclic core, this compound should be handled with appropriate safety precautions. While a specific safety data sheet is not widely available, the hazard profile of similar compounds suggests the following:

-

Potential Hazards: Based on related compounds like 2-amino-4,6-dichloropyrimidine, this compound may cause skin and eye irritation and may be harmful if swallowed.[4][5]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Applications in Research and Development

Substituted 2-aminopyrimidines are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to:

-

Anticancer agents

-

Antiviral agents

-

Anti-inflammatory agents[2]

-

Kinase inhibitors

The title compound, with its reactive chloro group, serves as a key intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns. The ethyl and dimethylamino groups can also be varied to explore the structure-activity relationship (SAR) of new chemical entities.

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the synthesis of novel bioactive compounds. While specific, detailed experimental data for this molecule is limited, this guide provides a comprehensive framework for its synthesis, purification, characterization, and safe handling, based on the well-established chemistry of analogous pyrimidine derivatives. As research in this area continues, a more detailed understanding of the unique properties and applications of this specific compound will undoubtedly emerge.

References

-

Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]

-

Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

-

Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

- Etzbach, K., Mielke, B., & Siegel, W. (1996). Process for the preparation of chloropyrimidines. U.S. Patent No. 5,525,724. Washington, DC: U.S.

-

Guda, V. K., et al. (2016). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Amino-4,6-dichloropyrimidine. PubChem. Retrieved from [Link]

-

Zhan, H., et al. (2018). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

-

National Center for Biotechnology Information (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine of significant interest to researchers and professionals in drug discovery and development. This document delves into the molecule's structural characteristics, outlines a plausible and robust synthetic route with detailed protocols, and explores its potential biological significance based on the established activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a core pyrimidine scaffold, a heterocyclic aromatic ring analogous to purines and a key component in numerous biologically active molecules. The strategic placement of its substituents—a chloro group at the 4-position, an ethyl group at the 6-position, and a dimethylamino group at the 2-position—dictates its reactivity and potential as a versatile chemical intermediate.

| Property | Value | Reference(s) |

| CAS Number | 71406-66-1 | [1][2] |

| Molecular Formula | C₈H₁₂ClN₃ | [1][2] |

| Molecular Weight | 185.65 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES | ClC1=CC(CC)=NC(N(C)C)=N1 | [1] |

| InChI | 1S/C8H12ClN3/c1-4-6-5-7(9)11-8(10-6)12(2)3/h5H,4H2,1-3H3 | [1] |

| Calculated LogP | 2.8 (estimated) | |

| Boiling Point | 280.1°C at 760 mmHg (predicted) | [2] |

| Density | 1.17 g/cm³ (predicted) | [2] |

Structural Elucidation: Insights from Analogous Compounds

While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 4-chloro-6-methoxypyrimidin-2-amine , provides significant insights into the expected molecular geometry.[3][4] X-ray crystallographic data for this analog reveals an essentially planar pyrimidine ring.[3][4] This planarity is a key feature of the aromatic pyrimidine core. It is anticipated that this compound will also exhibit a similar planar conformation in its crystalline state.

The bond lengths and angles within the pyrimidine ring are expected to be consistent with those of other substituted pyrimidines. The carbon-chlorine bond at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution, a feature that underpins the synthetic utility of this class of compounds. The dimethylamino group at the 2-position and the ethyl group at the 6-position will influence the molecule's overall lipophilicity and steric profile, which are critical determinants of its biological activity and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a convergent synthesis strategy, leveraging established methodologies for the construction of substituted pyrimidines. A plausible and efficient synthetic route commences with the widely available precursor, 2,4-dichloro-6-ethylpyrimidine.

Caption: Proposed synthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is based on established chemical transformations for analogous pyrimidine systems.

Step 1: Synthesis of 2-amino-6-ethylpyrimidin-4-ol

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 3-oxopentanoate.

-

To this solution, add guanidine hydrochloride and reflux the mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-amino-6-ethylpyrimidin-4-ol.

Step 2: Synthesis of 2,4-dichloro-6-ethylpyrimidine

-

To 2-amino-6-ethylpyrimidin-4-ol, add an excess of phosphorus oxychloride (POCl₃).

-

Reflux the mixture for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-6-ethylpyrimidine.

-

Purify the crude product by column chromatography or recrystallization.

Step 3: Synthesis of this compound

-

Dissolve 2,4-dichloro-6-ethylpyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Add a solution of dimethylamine (as a solution in a solvent like THF or as a gas bubbled through the solution) in excess (typically 2-3 equivalents).

-

The reaction can be carried out at room temperature or with gentle heating to accelerate the rate. The regioselectivity of the amination is directed by the electronic properties of the pyrimidine ring, with the 2-position being more susceptible to nucleophilic attack in this case.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any dimethylamine hydrochloride salt.

-

Dry the organic layer and concentrate to yield the crude product.

-

Purify this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization Workflow

A robust characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques should be employed:

Caption: A comprehensive workflow for the analytical characterization of the target molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the ethyl group (a triplet and a quartet), the dimethylamino group (a singlet), and the aromatic proton on the pyrimidine ring (a singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the expected number of carbon signals, including those of the pyrimidine ring, the ethyl group, and the dimethylamino group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C-Cl bond, C=N and C=C bonds of the aromatic ring, and C-H bonds of the alkyl groups.

-

High-Performance Liquid Chromatography (HPLC): This will be used to determine the purity of the final compound.

-

Elemental Analysis: This will provide the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula.

Potential Biological and Pharmaceutical Applications

The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. The specific substitution pattern of this compound suggests its potential as a valuable building block in the development of novel drugs, particularly in oncology and infectious diseases.

Anticancer Potential

Numerous 2,4,6-trisubstituted pyrimidine derivatives have demonstrated significant anticancer activity.[5] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as kinases, which are frequently dysregulated in cancer. The chloro-substituent at the 4-position of the target molecule serves as a versatile handle for introducing a variety of functionalities through nucleophilic substitution, allowing for the generation of libraries of compounds for screening against different cancer cell lines.

Antimalarial and Antimicrobial Activity

Substituted pyrimidines have also been investigated for their potential as antimalarial and antimicrobial agents.[6][7] The pyrimidine ring can mimic endogenous nucleobases and interfere with essential metabolic pathways in pathogens. The lipophilic ethyl group and the dimethylamino group in this compound may enhance its ability to penetrate cell membranes, a desirable property for antimicrobial drug candidates.

Caption: Potential applications stemming from the versatile chemical nature of the title compound.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its reactive chloro-substituent allows for facile diversification. While direct biological data for this specific compound is limited in the public domain, the extensive literature on related pyrimidine derivatives strongly suggests its potential utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further investigation into the biological activities of this compound and its derivatives is highly warranted.

References

-

Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]

-

Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

-

Li, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1136. [Link]

- Cox, B. G. (2000). Process for preparing 4,6-dichloro-pyrimidine.

-

Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 301-306. [Link]

-

Sokov, A. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(15), 4487. [Link]

-

Kumar, A., et al. (2023). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega, 8(35), 32067–32077. [Link]

-

Prusty, A. K., et al. (2021). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Indian Journal of Clinical Anatomy and Physiology, 8(2), 113-117. [Link]

-

Chauhan, P. M. S., & Singh, S. (2011). A Review on the Synthetic Approaches of Dimethylamination with Dimethylformamide. Chemistry & Biology Interface, 1(1), 1-18. [Link]

-

Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36, e20240198. [Link]

-

Wang, W., et al. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]

-

Li, J., et al. (2015). First Synthesis and Biological Evaluation of 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines as Inhibitors of TNF-α and IL-6. Molecules, 20(8), 14666-14678. [Link]

-

Kumar, A., et al. (2004). Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorganic & Medicinal Chemistry, 12(24), 6675-6681. [Link]

-

Nitta, Y., et al. (1984). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1, 7-11. [Link]

-

AERU. 2-amino-4,6-dimethylpyrimidine. [Link]

-

Volyniuk, D., et al. (2017). Optical properties of 2,4,6-trisubstituted pyrimidines. Dyes and Pigments, 142, 406-414. [Link]

Sources

- 1. This compound DiscoveryCPR 71406-66-1 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimalarial activity of 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

An In-depth Technical Guide to the Synthesis of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthetic pathway for 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine (CAS No: 71406-66-1), a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with the cyclocondensation of ethyl 3-oxopentanoate and N,N-dimethylguanidine to form the pyrimidinone intermediate, followed by a chlorination step to yield the final product. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, field-proven experimental protocols, and includes comprehensive characterization data. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this important chemical intermediate.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence. This strategy leverages the classical and highly reliable Traube pyrimidine synthesis for the construction of the core heterocyclic ring system, followed by a standard chlorination protocol to install the reactive chloro-substituent.

The overall transformation is outlined below:

Caption: Overall synthetic workflow.

This approach is advantageous due to the ready availability of the starting materials, the high yields typically achieved in each step, and the straightforward nature of the experimental procedures.

Step 1: Synthesis of the Pyrimidinone Core - 2-(dimethylamino)-6-ethylpyrimidin-4-ol

The foundational step in this synthesis is the construction of the 2-aminopyrimidine ring system. This is accomplished through the base-catalyzed condensation of a β-ketoester, ethyl 3-oxopentanoate, with a substituted guanidine, N,N-dimethylguanidine.

Mechanistic Rationale

The reaction proceeds via a well-established cyclocondensation mechanism. The process is initiated by the deprotonation of N,N-dimethylguanidine by a strong base, such as sodium ethoxide, to generate a more potent nucleophile. This is followed by the nucleophilic attack of the guanidine on the electrophilic carbonyl carbon of the ethyl 3-oxopentanoate. An intramolecular cyclization then occurs, with the terminal amino group of the guanidine moiety attacking the ester carbonyl. The subsequent elimination of ethanol drives the reaction towards the formation of the stable pyrimidine ring. The resulting 2-(dimethylamino)-6-ethylpyrimidin-4-ol exists in tautomeric equilibrium with its 4-hydroxypyrimidine form.

Caption: Key stages of the cyclocondensation reaction.

Detailed Experimental Protocol

Reagents and Equipment:

-

Ethyl 3-oxopentanoate (CAS: 4949-44-4)

-

N,N-Dimethylguanidine hydrochloride (CAS: 22583-29-5)

-

Sodium metal

-

Anhydrous Ethanol

-

Standard reflux apparatus, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol (sufficient to dissolve the sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Guanidine Free-Basing: To the freshly prepared sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride (1.0 equivalent) portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes.

-

Addition of β-Ketoester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add cold water and adjust the pH to ~7 with 1M HCl. The precipitate that forms is collected by vacuum filtration.

-

Purification: The crude product is washed with cold diethyl ether and dried under vacuum to yield 2-(dimethylamino)-6-ethylpyrimidin-4-ol as a solid.

Characterization Data for 2-(dimethylamino)-6-ethylpyrimidin-4-ol

| Parameter | Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Melting Point | 188-192 °C |

Step 2: Chlorination to this compound

The final step of the synthesis involves the conversion of the hydroxyl group of the pyrimidinone intermediate to a chlorine atom. This transformation is crucial as it installs a versatile leaving group, enabling further functionalization of the pyrimidine ring. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

Mechanistic Rationale

The chlorination of a hydroxypyrimidine with phosphorus oxychloride proceeds through the formation of a phosphoryl intermediate. The lone pair of electrons on the oxygen atom of the pyrimidinol attacks the electrophilic phosphorus atom of POCl₃. This is followed by the nucleophilic attack of a chloride ion on the C4 position of the pyrimidine ring, leading to the displacement of the dichlorophosphate group and the formation of the desired 4-chloropyrimidine. The reaction is typically performed at elevated temperatures.

Caption: Simplified mechanism of the chlorination step.

Detailed Experimental Protocol

Reagents and Equipment:

-

2-(dimethylamino)-6-ethylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3)

-

Standard reflux apparatus, heating mantle, and a well-ventilated fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-(dimethylamino)-6-ethylpyrimidin-4-ol (1.0 equivalent).

-

Addition of POCl₃: Carefully add phosphorus oxychloride (3.0-5.0 equivalents) to the flask in a fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization: Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.

-

Extraction: Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data for this compound

| Parameter | Data |

| Appearance | Solid |

| Molecular Formula | C₈H₁₂ClN₃ |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 71406-66-1 |

Safety Precautions

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Sodium Metal: Reacts violently with water and is flammable. It should be handled under an inert atmosphere and away from any sources of moisture.

-

Neutralization: The neutralization of the acidic work-up solution with a base is an exothermic process and can cause frothing. The base should be added slowly and with efficient stirring and cooling.

Conclusion

The synthesis of this compound presented in this technical guide is a reliable and scalable method for producing this valuable chemical intermediate. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently and efficiently prepare this compound for its various applications in drug discovery and development. The provided mechanistic insights and characterization data further enhance the utility of this guide as a comprehensive resource for synthetic and medicinal chemists.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends. Retrieved from [Link]

-

Zibuck, R., & Streiber, J. M. (1984). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry, 49(15), 2774-2776. [Link]

-

ResearchGate. (n.d.). Synthetic scheme of ethyl 3‐acetyl‐4‐oxopentanoate... Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N,N,6-trimethylpyrimidin-2-amine. Retrieved from [Link]

-

Alzchem Group. (n.d.). N,N-Dimethylguanidine hydrochloride. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (2024). CAS Registry Numbers database. Retrieved from [Link]

-

Wikipedia. (2024). Metformin. Retrieved from [Link]

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylguanidine. Retrieved from [Link]

-

Li, W., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(12), 10297-10306. [Link]

-

PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]

-

Xia, G., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

- Hossain, M. F. (2017). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 94(1), 49-56.

-

Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3338. [Link]

-

Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(10), 834-840. [Link]

- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.

- Proença, M. F. J. R. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

-

Kumar, A., et al. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(10), 8123-8127. [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

- Khachatryan, A. Kh., et al. (2018). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Russian Journal of Organic Chemistry, 54(12), 1845-1851.

- Proença, M. F. J. R. P. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

An In-depth Technical Guide to the Physical Properties of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Introduction

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine derivative, is a compound of significant interest within contemporary drug discovery and development pipelines. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The specific substitutions on this particular molecule—a reactive chlorine atom at the 4-position, an ethyl group at the 6-position, and a dimethylamino group at the 2-position—create a unique combination of lipophilicity, reactivity, and potential for hydrogen bonding, making it a versatile intermediate for the synthesis of targeted therapeutics.

This technical guide provides an in-depth analysis of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a practical framework for understanding, determining, and applying these properties in a laboratory setting. The methodologies described herein are grounded in established principles of physical organic chemistry and are presented with the causality that informs expert experimental design.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application in drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. The key physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClN₃ | [1][2] |

| Molecular Weight | 185.65 g/mol | [1][2] |

| CAS Number | 71406-66-1 | [1][3] |

| Appearance | Solid | [1] |

| Boiling Point | 280.1 °C at 760 mmHg (calculated) | [3] |

| Flash Point | 123.2 °C (calculated) | [3] |

| Density | 1.17 g/cm³ (calculated) | [3] |

Experimental Determination of Physical Properties

The following sections detail the experimental protocols for determining the critical physical properties of this compound. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and relevance to the context of pharmaceutical research.

Melting Point and Thermal Stability

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. Beyond simple melting point, understanding the thermal stability of a compound is vital for storage and handling. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.[2][4]

This method provides a rapid and accurate determination of the melting point range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[1][5]

-

Instrument Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.

-

Approximate Determination: A rapid heating rate (e.g., 10-20°C/min) is used to quickly determine an approximate melting range.[6]

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range.[5][7]

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

DSC provides more detailed information than a simple melting point, including the heat of fusion and the presence of any polymorphic transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a heating rate of 10°C/min.[2][4]

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset of the endothermic melting peak, and the area under the peak corresponds to the heat of fusion.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For oral drug candidates, solubility in aqueous media across a range of pH values is of particular importance.[3][9] Both kinetic and thermodynamic solubility are valuable parameters in drug discovery.[10]

This is the gold standard method for determining equilibrium solubility.[9][11]

Methodology:

-

Preparation of Media: A series of buffers with pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) are prepared.[9]

-

Sample Addition: An excess amount of this compound is added to a known volume of each buffer in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 2: Thermodynamic Solubility Workflow

Caption: Shake-flask method for thermodynamic solubility determination.

Solid-State Characterization

The arrangement of molecules in the solid state (crystal lattice) can significantly impact physical properties. X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[12][13]

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.

Methodology:

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent system to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to promote the growth of single crystals.[14] The crystal should ideally be >0.1 mm in all dimensions.[12][13]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to best fit the experimental data.

Conclusion

The physical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a comprehensive overview of its key physicochemical characteristics and detailed, field-proven protocols for their experimental determination. By understanding and applying these methodologies, researchers can ensure the quality and consistency of this important building block, thereby accelerating the discovery and development of new medicines. The emphasis on the causality behind experimental choices and the provision of self-validating protocols are intended to empower scientists with the knowledge to not only generate data but to also interpret it with confidence.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Stark State College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

- Alam, M. S., et al. (2015). SYNTHESIS OF 2, 4, 6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 233-238.

- Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.

- American Chemical Society. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from [Link]

- Abdullah, A. M., et al. (1998). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. J. Chem. Soc. Pak., 20(4).

-

National Institutes of Health. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Retrieved from [Link]

- Prasad, Y. R., et al. (2011). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry, 23(2), 641-644.

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

- International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.

-

ResearchGate. (n.d.). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

- Royal Society of Chemistry. (2022).

- American Chemical Society. (2022).

-

University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 4. scispace.com [scispace.com]

- 5. byjus.com [byjus.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 9. fda.gov [fda.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. How To [chem.rochester.edu]

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine solubility data

An In-Depth Technical Guide for the Solubility Determination of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

Physicochemical Profile and Theoretical Considerations

A thorough understanding of a compound's intrinsic properties is essential for designing meaningful solubility experiments. The structure of this compound dictates its likely behavior in various solvent systems.

Table 1: Known Physicochemical Properties

| Property | Value | Source |

| CAS Number | 71406-66-1 | [1][2] |

| Molecular Formula | C₈H₁₂ClN₃ | |

| Molecular Weight | 185.65 g/mol | |

| Physical Form | Solid | |

| SMILES | ClC1=CC(CC)=NC(N(C)C)=N1 | |

| InChI Key | RAASKXZZDRRVPI-UHFFFAOYSA-N |

Structural Analysis and Predicted Behavior

The molecule's structure provides several clues to its solubility characteristics:

-

Aromatic System: The pyrimidine ring is a nitrogen-containing heterocycle. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents.

-

Substituents: The chloro, ethyl, and dimethylamino groups contribute to the molecule's overall lipophilicity. The dimethylamino group, in particular, is a weak base.

-

pH-Dependent Solubility: As a weak base, the compound's aqueous solubility is expected to be highly dependent on pH. In acidic conditions (pH < pKa), the nitrogen atoms on the pyrimidine ring and the exocyclic amine can become protonated, forming a more soluble cationic salt. Conversely, in neutral or basic conditions (pH > pKa), the compound will exist in its less soluble, neutral form.[3] Therefore, determining the pKa is a crucial preliminary step before extensive aqueous solubility studies.

The Importance of Polymorphism

It is critical to recognize that the solubility measured is that of a specific solid-state form (polymorph). Different crystalline arrangements or an amorphous state can exhibit significantly different solubilities. Researchers should characterize the solid form used in their experiments (e.g., via XRPD, DSC) to ensure data reproducibility.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the required accuracy, throughput, and the stage of the research. For definitive data, thermodynamic equilibrium solubility methods are the gold standard.[4]

Thermodynamic Equilibrium Solubility

This measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The Shake-Flask method is the most reliable and widely used technique for this purpose.[4][5]

Aqueous Solubility: The OECD 105 Guideline

For regulatory and environmental assessments, the OECD Guideline 105 for Testing of Chemicals, "Water Solubility," provides a standardized framework.[6][7] It describes two primary methods:

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L. This method is a standardized version of the classic shake-flask technique.[8] An excess of the substance is agitated in water at a controlled temperature until equilibrium is reached.

-

Column Elution Method: Recommended for substances with solubilities below 10⁻² g/L.[8] Water is passed through a column packed with the test substance on an inert support, and the concentration in the eluate is measured.

The following diagram illustrates the decision-making workflow for solubility determination.

Caption: Workflow for solubility determination of the target compound.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for determining the thermodynamic equilibrium solubility in both aqueous and organic solvents. It is essential that the solvent and solute are pure and that the temperature is adequately controlled.[3]

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (e.g., pH-buffered solutions, ethanol, acetonitrile, DMSO) of analytical grade

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Step-by-Step Procedure

The following diagram outlines the core steps of the Shake-Flask protocol.

Caption: Key steps of the Shake-Flask solubility measurement protocol.

-

Preparation : Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition : Add a precise volume of the desired solvent (e.g., 1 mL) to the vial. For aqueous studies, use buffers at various pH levels (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[9] Agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time.[7]

-

Phase Separation : After equilibration, allow the vials to stand to let the solid settle. Separate the saturated solution from the excess solid via centrifugation or by filtering through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step is critical to avoid contamination of the sample with undissolved particles.[10]

-

Quantification : Prepare a calibration curve of the compound using a validated analytical method, such as HPLC-UV.[10] Carefully take an aliquot of the clear supernatant, dilute it with the mobile phase to fall within the calibration range, and analyze its concentration.

-

Validation : Visually inspect the original vial to confirm that excess solid remains, validating that a saturated solution was achieved.

Data Presentation

Results should be meticulously recorded, specifying the solvent, temperature, and pH (for aqueous solutions).

Table 2: Template for Reporting Solubility Data

| Solvent System | pH (if applicable) | Temperature (°C) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) |

| 0.1 M HCl | 1.0 | 25 | Experimental Value | Calculated Value |

| Phosphate Buffer | 7.4 | 25 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value |

Safety Precautions

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat.[12]

-

Hazards : While specific toxicity data for this compound is limited, related pyrimidines are classified as harmful if swallowed and can cause skin and serious eye irritation.[11][13] Assume similar hazards and handle accordingly.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

While published solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its accurate and reliable determination. By employing standardized methodologies like the Shake-Flask method and adhering to principles of good laboratory practice, researchers can generate the high-quality data essential for advancing their work in drug discovery and chemical synthesis. The principles and techniques outlined herein are foundational for characterizing novel chemical entities and ensuring the robustness of subsequent applications.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Larsson, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

Al-Gousous, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Dhamrait, A. K. (2014). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

Sources

- 1. 71406-66-1|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. slideshare.net [slideshare.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. lgcstandards.com [lgcstandards.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine . As a substituted pyrimidine, this compound holds potential significance in medicinal chemistry and drug discovery, making its unambiguous structural verification a critical step in its development and application. This document, authored from the perspective of a Senior Application Scientist, offers in-depth, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this target molecule. While experimental data for this specific compound is not publicly available, this guide furnishes a robust framework for its analysis by predicting spectral outcomes based on established principles and data from analogous structures. Detailed, self-validating experimental protocols are provided for each technique, accompanied by visualizations to facilitate understanding of the workflows and structural relationships.

Introduction to this compound

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The subject of this guide, this compound, possesses a unique combination of substituents on the pyrimidine core: a chloro group, an ethyl group, and a dimethylamino group. These functional groups are expected to modulate the electronic properties and biological activity of the molecule, making it a compound of interest for further investigation in areas such as kinase inhibition or as a building block in synthetic chemistry.

Accurate structural characterization is the bedrock of chemical and pharmaceutical research. This guide is designed to provide researchers with the necessary tools to confirm the identity and purity of this compound through a multi-spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR will be indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group, the dimethylamino group, and the aromatic proton on the pyrimidine ring. The chemical shifts are influenced by the electronic effects of the substituents and the aromaticity of the pyrimidine ring.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | 3H | ~7.5 | Aliphatic methyl group coupled to the adjacent methylene group. |

| -CH₂- (ethyl) | 2.6 - 2.8 | Quartet (q) | 2H | ~7.5 | Methylene group adjacent to the electron-withdrawing pyrimidine ring and coupled to the methyl group. |

| -N(CH₃)₂ | 3.1 - 3.3 | Singlet (s) | 6H | - | Two magnetically equivalent methyl groups attached to the nitrogen atom. |

| Pyrimidine-H | 6.5 - 6.7 | Singlet (s) | 1H | - | Aromatic proton on the pyrimidine ring, appearing as a singlet due to the absence of adjacent protons. The precise shift is influenced by the surrounding substituents.[4] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (ethyl) | 12 - 15 | Typical chemical shift for an aliphatic methyl carbon. |

| -C H₂- (ethyl) | 28 - 32 | Aliphatic methylene carbon attached to the pyrimidine ring. |

| -N(C H₃)₂ | 37 - 40 | Methyl carbons attached to a nitrogen atom. The two methyl groups are expected to be equivalent.[5][6] |

| C5 (Pyrimidine) | 110 - 115 | Aromatic carbon bearing a proton. |

| C4 (Pyrimidine) | 160 - 165 | Carbon atom attached to the electronegative chlorine atom. |

| C6 (Pyrimidine) | 168 - 172 | Carbon atom bearing the ethyl group. |

| C2 (Pyrimidine) | 162 - 167 | Carbon atom attached to the dimethylamino group. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small molecules like this compound.[7][8][9]

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (can be pre-added to the solvent)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the NMR tube.

-

Cap the tube and gently agitate it until the sample is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the proton-decoupled spectrum.

-

Set the spectral width to approximately -10 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, splitting patterns, and integration values to assign the signals to the respective protons and carbons in the molecule.

-

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[10] It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11][12][13]

Predicted Mass Spectrum

For this compound (C₈H₁₂ClN₃), the high-resolution mass spectrum (HRMS) is expected to show a molecular ion peak corresponding to its exact mass. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, respectively.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Expected Isotopic Pattern |

| [M]⁺ (³⁵Cl) | 185.0719 | Major peak |

| [M+2]⁺ (³⁷Cl) | 187.0690 | ~32.5% of the [M]⁺ peak |

Common fragmentation pathways for substituted pyrimidines involve the loss of substituents or cleavage of the pyrimidine ring.[11] For the target molecule, potential fragment ions could arise from the loss of a methyl radical from the dimethylamino group, loss of an ethyl radical, or cleavage of the pyrimidine ring.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules and is commonly coupled with liquid chromatography.[14][15][16]

Materials:

-

This compound

-

Methanol, acetonitrile, or water (LC-MS grade)

-

Formic acid (optional, to promote protonation)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

A small amount of formic acid (e.g., 0.1%) can be added to the final solution to facilitate protonation.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound class.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire data in positive ion mode.

-

Perform a full scan to detect the molecular ion.

-

If desired, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it with the calculated value.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

If MS/MS data was acquired, analyze the fragmentation pattern to gain further structural insights.

-

Visualization of Mass Spectrometry Workflow

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. omicsonline.org [omicsonline.org]

- 10. organomation.com [organomation.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine NMR and mass spectrometry

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Introduction

Pyrimidine and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents, including antiviral, antitumor, and antibacterial drugs.[1][2] The precise structural elucidation of these molecules is a critical step in the drug discovery and development pipeline, ensuring identity, purity, and a foundational understanding of structure-activity relationships. This guide provides a comprehensive technical analysis of this compound, a substituted pyrimidine, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

With a molecular formula of C₈H₁₂ClN₃ and a molecular weight of 185.65 g/mol , the structural confirmation of this compound relies on the careful interpretation of its unique spectral fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and data interpretation for robust molecular characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following structure and numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a detailed picture of the proton framework.

Experimental Protocol: A Validating System

A robust NMR experiment is self-validating. The choice of solvent and instrument frequency is critical for achieving optimal resolution and avoiding signal overlap.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[3] A higher field strength provides better signal dispersion, which is essential for unambiguous interpretation.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to allow for faster relaxation and a greater number of scans in a given time.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

-

¹H NMR Spectral Interpretation

The structure of the target compound suggests four distinct proton environments. The predicted spectrum is characterized by signals in both the aromatic/heterocyclic and aliphatic regions.

Caption: Predicted ¹H NMR signals and their origins in the molecular structure.

Detailed Analysis:

-